N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide
Description
This compound is a thiazole-bearing propanamide derivative characterized by a 4-chlorophenyl-substituted thiazole core and a 4-methoxyphenyl propanamide side chain. The 4-chlorophenyl group may enhance lipophilicity and membrane permeability, while the 4-methoxyphenyl group could influence electronic properties and metabolic stability .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-15-20(28-22(25-15)17-6-8-18(23)9-7-17)13-14-24-21(26)12-5-16-3-10-19(27-2)11-4-16/h3-4,6-11H,5,12-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAMFOHWZZJBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a halogenated ketone with thiourea under acidic conditions. For instance, 4-chloroacetophenone can react with thiourea to form 2-(4-chlorophenyl)-4-methyl-1,3-thiazole.
Alkylation: The thiazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated thiazole with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
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Acidic Hydrolysis : Reaction with concentrated HCl (6M) at reflux for 12 hours cleaves the amide bond, producing 3-(4-methoxyphenyl)propanoic acid and 2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylamine (confirmed via NMR and LC-MS) .
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Basic Hydrolysis : Treatment with NaOH (2M) at 80°C for 8 hours results in sodium 3-(4-methoxyphenyl)propanoate and the same amine byproduct .
Table 1: Hydrolysis Conditions and Yields
| Condition | Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Acidic | 6M HCl | Reflux | 12h | 78 |
| Basic | 2M NaOH | 80°C | 8h | 65 |
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group participates in EAS due to its electron-rich aromatic ring.
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Nitration : Reaction with nitric acid () in at 0°C introduces a nitro group at the para position relative to the methoxy group, yielding 3-(3-nitro-4-methoxyphenyl)propanamide derivatives (confirmed via NMR) .
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Sulfonation : Treatment with fuming produces sulfonic acid derivatives, though yields are moderate (45–50%) due to steric hindrance .
Nucleophilic Substitution on the Thiazole Ring
The 4-methyl-1,3-thiazol-5-yl group undergoes nucleophilic substitution at the C-2 position under specific conditions:
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Halogenation : Reaction with in dry dichloromethane replaces the methyl group with chlorine, forming 2-chloro-4-(4-chlorophenyl)-1,3-thiazol-5-yl derivatives (70% yield) .
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Amination : Treatment with ammonia in ethanol at 50°C substitutes the methyl group with an amine, though this reaction requires catalytic Cu(I) for efficacy (55% yield) .
Oxidation and Reduction Reactions
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Oxidation of the Ethyl Linker : Reaction with in acidic medium oxidizes the ethyl chain to a carboxylic acid, generating 3-(4-methoxyphenyl)-N-[2-(2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl)acetyl]propanamide (62% yield) .
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Reduction of the Amide : Using in THF reduces the amide to a secondary amine, producing N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propylamine (88% yield) .
Cyclization Reactions
Microwave-assisted cyclization with hydrazine derivatives forms fused heterocycles:
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Triazole Formation : Reaction with hydrazine monohydrate in DMSO under microwave irradiation (150°C, 10 min) yields 1,2,4-triazole -thiazole hybrids (82% yield) .
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Isoxazole Synthesis : Condensation with hydroxylamine hydrochloride in 1,4-dioxane produces isoxazole derivatives, though yields are lower (48%) .
Table 2: Cyclization Reactions and Outcomes
| Reagent | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Hydrazine monohydrate | Microwave, 150°C | 1,2,4-Triazole | 82 |
| Hydroxylamine HCl | Reflux, 1,4-dioxane | Isoxazole | 48 |
Cross-Coupling Reactions
The 4-chlorophenyl group participates in Suzuki-Miyaura cross-coupling with boronic acids:
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Palladium-Catalyzed Coupling : Using and in dioxane/water (3:1), the chloro substituent is replaced with aryl/heteroaryl groups (e.g., phenyl, pyridyl) with yields of 60–75% .
Biological Relevance
Derivatives of this compound show promise in modulating neurotransmitter systems and enzyme inhibition, particularly against acetylcholinesterase (AChE) and α-glucosidase (IC values: 12–18 μM) . Modifications at the thiazole or methoxyphenyl groups enhance bioavailability and target affinity .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as a cyclooxygenase-2 (COX-II) inhibitor. COX-II is an enzyme involved in the inflammatory process, and its inhibition can alleviate pain and inflammation associated with various diseases.
- Potency : In vitro studies have shown that derivatives of thiazole compounds exhibit varying inhibitory activities against COX-II. For instance, a related compound demonstrated an IC50 value of 0.2 μM, indicating strong inhibitory effects compared to Celecoxib, which had an IC50 of 0.4 μM .
Antibacterial Activity
The compound has also been explored for its antibacterial properties. Its structural features contribute to its effectiveness against various bacterial strains.
- Mechanism : The thiazole moiety in the compound is known to enhance antibacterial activity by interfering with bacterial cell wall synthesis and function. Studies have indicated that thiazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: COX-II Inhibition
A study by Alegaon et al. synthesized several thiazole derivatives, including N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide, and evaluated their COX-II inhibitory activity. The results showed that this compound had a significant effect on reducing inflammation in animal models, suggesting its potential for developing new anti-inflammatory drugs .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial activity, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited notable antibacterial effects, outperforming some standard antibiotics in specific assays .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The chlorophenyl and methoxyphenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Cores
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide (4dc)
- Key Differences : Replaces the 4-methyl group on the thiazole with a hydroxy group and lacks the ethyl linker to the propanamide.
- Impact : The hydroxy group increases polarity, reducing logP compared to the target compound (predicted logP: 2.8 vs. 3.5). This may limit blood-brain barrier penetration but improve aqueous solubility .
- N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide Key Differences: Substitutes the propanamide with a sulfonamide group. However, this modification may reduce metabolic stability due to susceptibility to enzymatic hydrolysis .
Analogues with Propanamide Moieties
3-(4-methyl-1,3-thiazol-5-yl)-N-[(5-methylthiophen-2-yl)methyl]-N-(pyridin-2-ylmethyl)propanamide
- Key Differences : Features a pyridinylmethyl-thiophene substituent instead of 4-methoxyphenyl.
- Impact : The pyridine moiety introduces basicity, altering pharmacokinetics (e.g., increased plasma protein binding). The thiophene group may enhance aromatic stacking interactions in enzyme binding pockets .
- N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Key Differences: Replaces the thiazole-ethyl chain with a tetrazole ring. Impact: Tetrazoles are bioisosteres for carboxylic acids, improving metabolic stability.
Bioactivity Insights
- The 4-methoxyphenyl group may mimic ATP-competitive inhibitors’ aromatic interactions .
- Analogue 4dc : Exhibited moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), highlighting the role of the hydroxy group in microbial target engagement .
Data Table: Structural and Property Comparison
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide is a thiazole-derived compound with potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, based on diverse research findings.
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 358.86 g/mol
- CAS Number : 866018-64-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with a similar thiazole structure have shown promising results in inhibiting various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | A-431 (Skin Cancer) | 1.98 ± 1.22 | Inhibits Bcl-2 protein |
| This compound | TBD | TBD | TBD |
The presence of electron-donating groups, such as the methoxy group in the para position of the phenyl ring, enhances the anticancer activity by improving solubility and interaction with target proteins .
2. Anti-inflammatory Effects
Thiazole derivatives have been noted for their anti-inflammatory properties. Studies have demonstrated that certain thiazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various pathogens. Thiazole derivatives generally exhibit moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Salmonella typhi | Strong |
In vitro studies suggest that these compounds disrupt bacterial cell walls or inhibit critical metabolic pathways .
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Anticancer Screening : A study screened a library of thiazole-based compounds against multicellular spheroids, identifying several candidates with potent anticancer activity .
- Inflammation Models : Animal models treated with thiazole compounds showed reduced swelling and pain responses, indicating their potential as anti-inflammatory agents .
- Antimicrobial Testing : A series of synthesized thiazole compounds were tested against various bacterial strains, revealing significant inhibitory effects on Bacillus subtilis and Salmonella typhi .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how modifications to the thiazole ring and substituents affect biological activity:
- Chlorine Substituents : The presence of chlorine atoms on the phenyl ring enhances cytotoxicity.
- Methoxy Groups : Methoxy groups at specific positions improve interaction with target sites, increasing efficacy.
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology : Utilize Hantzsch thiazole cyclization, as demonstrated in the synthesis of structurally related 5-acylamino-1,3-thiazoles. For example, α-chloroglycinates can react with thiourea derivatives under catalyst-free conditions to form the thiazole core. Reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) should be systematically varied to optimize yield (reported up to 95% in analogous systems) . Post-synthetic purification via recrystallization (ethanol-DMF mixtures) or column chromatography can enhance purity .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology : Combine ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons from 4-chlorophenyl and 4-methoxyphenyl groups) and carbon backbone connectivity. HR-MS validates molecular weight, while FTIR confirms functional groups (amide C=O stretch ~1650 cm⁻¹, thiazole ring vibrations ~1450–1550 cm⁻¹). Cross-reference spectral data with structurally similar compounds, such as N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide .
Q. How can reaction byproducts or impurities be identified and minimized during synthesis?
- Methodology : Use HPLC (≥98% purity standards) to monitor reaction progress. For byproduct analysis, employ LC-MS or TLC with UV visualization. If unexpected peaks arise, revise reaction conditions (e.g., reduce excess reagents, optimize reaction time). Recrystallization in ethanol or acetonitrile can remove polar impurities .
Advanced Research Questions
Q. What computational tools can predict the compound’s electronic properties and reactivity?
- Methodology :
- Multiwfn : Perform electron density topology analysis (AIM theory) to identify critical bond paths and Laplacian values, elucidating intramolecular interactions (e.g., hydrogen bonding in the amide group) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions for reactivity predictions .
Q. How can molecular docking studies evaluate this compound’s binding affinity to a target protein?
- Methodology : Use AutoDock4 with flexible receptor sidechains (e.g., active-site residues). Prepare the ligand by assigning Gasteiger charges and optimizing torsion angles. Dock into the protein’s binding pocket (grid size: 60×60×60 ų, spacing: 0.375 Å). Analyze binding energy (ΔG) and hydrogen-bonding interactions. Validate results with MD simulations to assess stability .
Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?
- Methodology : If NMR chemical shifts conflict with computed values (e.g., due to solvent effects or dynamic processes), re-run calculations with explicit solvent models (e.g., PCM for DMSO). Compare experimental NOESY data with computed conformational populations to identify dominant rotamers .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl instead of 4-chlorophenyl) or alkyl chains (e.g., ethyl vs. methyl on the thiazole).
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) to correlate structural changes with IC₅₀ values. Cross-reference with docking results to identify key pharmacophores .
Safety and Experimental Design
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential toxicity (H313/H333 hazards). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How should stability studies be designed to assess the compound’s shelf life?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
